molecular formula C23H17BrN4 B11967044 N-(4-Bromo-benzylidene)-N'-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine

N-(4-Bromo-benzylidene)-N'-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine

Cat. No.: B11967044
M. Wt: 429.3 g/mol
InChI Key: IJYBZIUXKUAZCE-PCLIKHOPSA-N
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Description

“N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine” is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine” typically involves the condensation reaction between 4-bromo-benzaldehyde and 4,6-diphenyl-pyrimidin-2-yl-hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

4-Bromo-benzaldehyde+4,6-Diphenyl-pyrimidin-2-yl-hydrazineN-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine\text{4-Bromo-benzaldehyde} + \text{4,6-Diphenyl-pyrimidin-2-yl-hydrazine} \rightarrow \text{N-(4-Bromo-benzylidene)-N'-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine} 4-Bromo-benzaldehyde+4,6-Diphenyl-pyrimidin-2-yl-hydrazine→N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

“N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, “N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine” can be used as an intermediate for the synthesis of more complex molecules.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be screened for antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Industry

In material science, the compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine
  • N-(4-Methyl-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine

Uniqueness

The presence of the bromine atom in “N-(4-Bromo-benzylidene)-N’-(4,6-diphenyl-pyrimidin-2-yl)-hydrazine” may impart unique reactivity and properties compared to its chloro or methyl analogs

Properties

Molecular Formula

C23H17BrN4

Molecular Weight

429.3 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine

InChI

InChI=1S/C23H17BrN4/c24-20-13-11-17(12-14-20)16-25-28-23-26-21(18-7-3-1-4-8-18)15-22(27-23)19-9-5-2-6-10-19/h1-16H,(H,26,27,28)/b25-16+

InChI Key

IJYBZIUXKUAZCE-PCLIKHOPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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